![molecular formula C22H22N6O2 B2810539 (E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836649-94-6](/img/structure/B2810539.png)

(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

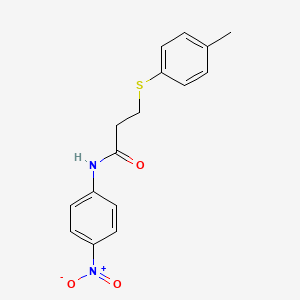

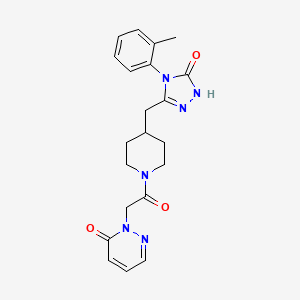

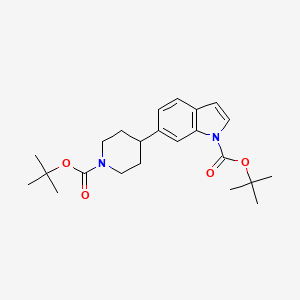

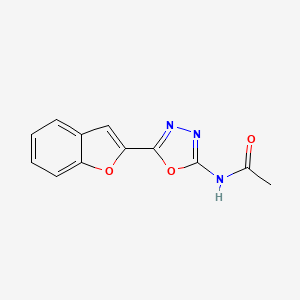

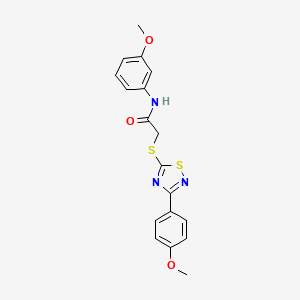

“(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with the molecular formula C22H22N6O2 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The crystal structure of a similar compound, (E)-amino(2-(4-methylbenzylidene)hydrazineyl)methaniminium 4-methylbenzoate, has been studied . The asymmetric unit of the title crystal structure is shown in the figure . For a detailed analysis of the molecular structure, it is recommended to refer to the original research paper .Wissenschaftliche Forschungsanwendungen

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives have been extensively studied for their potential therapeutic applications. These compounds have been identified as having a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis and cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives, which share a similar heterocyclic framework with the query compound, have been investigated for their potential use in treating Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014). These findings suggest that the quinoxaline core, when modified appropriately, can exhibit significant bioactivity, making it a valuable scaffold in the design of new therapeutic agents.

Applications in Material Science

Quinoxaline derivatives also find applications in material science, particularly in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials. The incorporation of quinoxaline units into polymeric backbones has been shown to improve the materials' thermal stability and electronic properties. For example, polyamides containing the quinoxaline moiety have been synthesized and characterized for their solubility, thermal stability, and inherent viscosity, indicating their potential as high-performance polymers (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011). These applications underscore the versatility of quinoxaline derivatives in creating advanced materials with desirable properties.

Synthetic Methodologies and Chemical Reactions

The synthesis and functionalization of quinoxaline derivatives are areas of active research, given their relevance in medicinal chemistry and material science. Various methodologies have been developed to synthesize quinoxaline derivatives and explore their chemical reactions for the introduction of functional groups that can modulate their physical, chemical, and biological properties. The synthesis of novel heterocyclic compounds involving quinoxaline derivatives demonstrates the interest in expanding the chemical diversity and potential applications of these compounds (Mackenzie, Moody, & Rees, 1983). These synthetic strategies enable the exploration of quinoxaline derivatives in new scientific and technological domains.

Eigenschaften

IUPAC Name |

2-amino-N-(2-methoxyethyl)-1-[(E)-(4-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2/c1-14-7-9-15(10-8-14)13-25-28-20(23)18(22(29)24-11-12-30-2)19-21(28)27-17-6-4-3-5-16(17)26-19/h3-10,13H,11-12,23H2,1-2H3,(H,24,29)/b25-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKZCHQBVWDNJP-DHRITJCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2810457.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-3-carboxamide](/img/structure/B2810468.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2810469.png)

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2810470.png)

![1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2810471.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(3-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2810473.png)

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-phenylethyl]-N-methylcarbamate](/img/structure/B2810475.png)

![N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2810477.png)